The Dichlorophenyl Analog (ITH15004) Establishes the Scaffold as a Potent, BBB-Permeable P2X7 Antagonist
A direct derivative, 2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl)ethan-1-one (ITH15004), demonstrates the pharmacological potential of this exact scaffold. It was identified as the most potent, selective, and BBB-permeable P2X7 antagonist within its series [1].
| Evidence Dimension | P2X7 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 9 µM (as ITH15004) |
| Comparator Or Baseline | Class baseline (other synthesized non-nucleotide purine derivatives) |
| Quantified Difference | Identified as 'most potent' in the series |
| Conditions | YO-PRO-1 uptake assay in HEK293 cells expressing human P2X7 |
Why This Matters
This data validates the N-9 phenylethanone-purine core as a privileged scaffold for developing potent P2X7 antagonists, which is a direct competitive advantage over unrelated chemical starting points for this target.
- [1] Calzaferri, F., et al. Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation. J. Med. Chem., 2021, 64(4), 2272-2290. View Source
